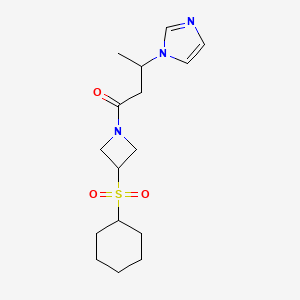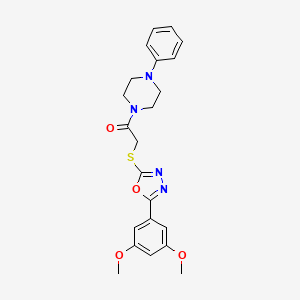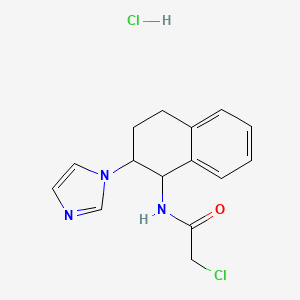
methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "MPTC" and has been found to have a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Supramolecular Structures and Hydrogen Bonding
Research into substituted 4-pyrazolylbenzoates, which share a structural motif with the query compound, reveals their capacity to form complex hydrogen-bonded supramolecular structures. These compounds exhibit a range of dimensionalities from one-dimensional chains to three-dimensional frameworks, facilitated by diverse hydrogen bonding patterns, including N-H...O and N-H...N interactions. Such studies underscore the potential of these compounds in the design of novel materials with specific molecular architectures for applications in molecular recognition, catalysis, and as components in supramolecular assemblies (Portilla et al., 2007).
Heterocyclic Synthesis
The reactivity of related carbamoyl and thiophenyl derivatives has been extensively studied, highlighting their utility in heterocyclic synthesis. These compounds serve as precursors in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. Such research not only contributes to synthetic organic chemistry by providing access to novel heterocyclic frameworks but also has implications for the discovery and development of new pharmaceuticals with potential therapeutic applications (Mohareb et al., 2004).
Electrochemical and Electrochromic Properties
Investigations into donor–acceptor type monomers related to the query compound have unveiled their good electrochemical activity and distinctive electrochromic properties. These studies are pivotal for the development of materials with tunable optical properties, which are crucial for applications in smart windows, displays, and electrochromic devices. The introduction of various acceptor groups affects their band gap and fluorescence, highlighting the role of molecular engineering in tailoring material properties for specific applications (Hu et al., 2013).
Antitumor Activities
Some derivatives incorporating the thiophene moiety, similar to the query compound, have been synthesized and evaluated for their antitumor activities. This research illustrates the potential of such compounds in medicinal chemistry, where modifications to the molecular structure can lead to significant biological activities, offering new avenues for cancer therapy (Gomha et al., 2016).
Propriétés
IUPAC Name |
methyl 4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-18(23)14-5-3-13(4-6-14)17(22)19-11-16(15-7-10-25-12-15)21-9-2-8-20-21/h2-10,12,16H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIPENUVEMHJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-naphthalen-2-yloxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2501537.png)

![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2501540.png)
![N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide](/img/structure/B2501542.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2501545.png)



![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide](/img/no-structure.png)

![[2-(2,5-dimethylphenyl)-2-oxoethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2501554.png)

![2-Methoxyethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501558.png)